Pelecopan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2378380-49-3 |
|---|---|
Molecular Formula |
C23H19FN2O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28) |
InChI Key |
AUARNXJEAZFQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F |
Origin of Product |
United States |
Foundational & Exploratory
Pelecopan (BCX9930): A Technical Whitepaper on the Selective Oral Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelecopan (BCX9930) is a novel, orally administered small molecule that acts as a potent and selective inhibitor of complement Factor D, a critical serine protease in the alternative complement pathway (AP).[1] By targeting the rate-limiting enzyme of the AP, this compound has been investigated for its therapeutic potential in treating complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. Although the development of BCX9930 was discontinued due to commercial considerations, the data gathered provides valuable insights into the therapeutic strategy of Factor D inhibition.[2]
Introduction to the Alternative Complement Pathway and Factor D
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of cellular debris.[3] It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is unique in that it is continuously active at a low level, a process known as "tick-over," allowing for constant surveillance for foreign or altered host cells.
Central to the AP is the protein C3, which undergoes spontaneous hydrolysis to C3(H₂O). This altered form of C3 binds to Factor B, making it a substrate for Factor D.[3] Factor D, a serine protease, is the rate-limiting enzyme of the AP. It cleaves Factor B, when bound to C3b or C3(H₂O), into two fragments: Ba and Bb. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), which then proteolytically cleaves more C3 into C3a (an anaphylatoxin) and C3b.[3] This creates a powerful amplification loop, leading to the deposition of large numbers of C3b molecules on target surfaces, opsonization, and the eventual formation of the membrane attack complex (MAC), which lyses cells.[4]
In diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH), a somatic mutation in the PIGA gene leads to the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of hematopoietic cells.[5] This includes the complement regulatory proteins CD55 and CD59, rendering red blood cells highly susceptible to destruction by the complement system.[6] While C5 inhibitors can block the formation of the MAC and subsequent intravascular hemolysis, they do not prevent the upstream activation of the AP and the deposition of C3b on red blood cells, which can lead to extravascular hemolysis. By inhibiting Factor D, this compound aimed to block the AP at its rate-limiting step, thereby preventing both intravascular and extravascular hemolysis.[7]
Mechanism of Action of this compound (BCX9930)
This compound is an orally bioavailable, small molecule inhibitor that selectively targets the enzymatic activity of Factor D.[1] By binding to Factor D, this compound prevents the cleavage of Factor B into Ba and Bb. This inhibition effectively halts the formation of the AP C3 convertase (C3bBb) and, consequently, shuts down the amplification loop of the alternative pathway.[1] This upstream inhibition is designed to prevent the generation of C3b and its subsequent deposition on erythrocytes, thereby addressing both intravascular and extravascular hemolysis in PNH.
Quantitative Data
The following tables summarize the key quantitative data for this compound (BCX9930) from preclinical and clinical studies.
Table 1: Preclinical In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | Substrate | IC50 (nM) |
| Esterolytic Assay | Purified Human Factor D | Synthetic Substrate | 14.3 |
| Proteolytic Assay | Purified Human Factor D | Factor B bound to C3b | 28.1 |
| Hemolysis Assay | AP-mediated hemolysis | Rabbit Erythrocytes | 29.5 |
| Ham Test | AP-mediated hemolysis | PNH Erythrocytes | 35.4 |
| C3 Deposition Assay | C3 fragment deposition | PNH Erythrocytes | 39.3 |
Table 2: Selectivity of this compound Against Other Serine Proteases [8]
| Serine Protease | IC50 (nM) |
| C1s | 936 |
| Plasmin | 2850 |
| Thrombin | >28,000 |
| Activated Protein C | >28,000 |
| Tissue Plasminogen Activator | >28,000 |
| Trypsin | >28,000 |
| Activated Factor X | >50,000 |
| Activated Factor XII | >50,000 |
Table 3: Overview of Key Clinical Trials for this compound (BCX9930)
| Trial Identifier | Phase | Title | Key Objectives |
| NCT04330534 | 1 | First-in-Human Study of BCX9930 in Healthy Volunteers and Patients With PNH[9] | Evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[9] |
| REDEEM-1 (NCT05116787) | 2 | A Study of BCX9930 for the Treatment of PNH in Participants With Inadequate Response to a C5 Inhibitor | Evaluate the efficacy and safety of BCX9930 monotherapy compared to C5 inhibitor therapy. |
| REDEEM-2 (NCT05116787) | 2 | A Study of BCX9930 for the Treatment of PNH in Participants Not Receiving Other Complement Inhibitor Therapy | Evaluate the efficacy and safety of BCX9930 monotherapy versus placebo. |
| RENEW (NCT05162066) | 2 | A Study of Oral BCX9930 Therapy in Subjects with C3 Glomerulopathy, IgA Nephropathy, or Primary Membranous Nephropathy | Evaluate the safety, tolerability, and therapeutic potential of BCX9930 in renal complement-mediated diseases. |
Experimental Protocols
Detailed, step-by-step protocols for the key assays used to characterize this compound are outlined below. These are based on generally accepted methodologies and the available information on the BCX9930 preclinical studies.
Factor D Enzymatic Assays
4.1.1. Esterolytic Activity Assay
This assay measures the ability of this compound to inhibit the cleavage of a synthetic substrate by purified Factor D.
-
Materials: Purified human Factor D, a synthetic esterolytic substrate for Factor D, assay buffer (e.g., Tris-buffered saline, pH 7.4), this compound (BCX9930) at various concentrations, and a microplate reader.
-
Protocol:
-
Prepare a solution of purified human Factor D in assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells of a microplate.
-
Add the Factor D solution to each well and incubate for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the synthetic substrate to each well.
-
Monitor the cleavage of the substrate over time by measuring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
4.1.2. Proteolytic Activity Assay
This assay assesses the inhibition of Factor D's natural proteolytic activity against Factor B complexed with C3b.
-
Materials: Purified human Factor D, Factor B, and C3b; assay buffer with MgCl₂ (required for C3b-Factor B interaction); this compound at various concentrations; SDS-PAGE equipment; and densitometry software.
-
Protocol:
-
In the assay buffer containing MgCl₂, pre-incubate Factor B and C3b to form the C3bB complex.
-
In a separate set of tubes, pre-incubate purified Factor D with varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the Factor D/Pelecopan mixture to the C3bB complex.
-
Allow the reaction to proceed for a fixed time at 37°C.
-
Stop the reaction by adding a sample buffer for SDS-PAGE.
-
Separate the reaction products by SDS-PAGE and visualize the protein bands (e.g., by Coomassie blue staining).
-
Quantify the amount of Factor B cleavage (generation of Bb) using densitometry.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cellular Assays
4.2.1. Ham Test (Acidified Serum Lysis Test) for PNH
This classic assay determines the susceptibility of PNH red blood cells to complement-mediated lysis in acidified serum.
-
Materials: Patient-derived red blood cells (RBCs) with PNH, normal human serum (as a source of complement), 0.2N HCl, saline, and a spectrophotometer.
-
Protocol:
-
Wash the patient's RBCs with saline to remove plasma components.
-
Prepare a suspension of the washed RBCs in saline.
-
Acidify the normal human serum to a pH of approximately 6.4 by adding 0.2N HCl.
-
In a series of tubes, combine the PNH RBC suspension with either acidified serum, non-acidified serum (negative control), or acidified serum containing varying concentrations of this compound.
-
Incubate the tubes at 37°C for 1 hour.
-
Centrifuge the tubes to pellet the remaining intact RBCs.
-
Measure the amount of hemolysis by determining the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis for each condition and determine the IC50 of this compound for inhibiting hemolysis.
-
4.2.2. C3 Fragment Deposition Assay (Flow Cytometry)
This assay quantifies the deposition of C3 fragments on the surface of PNH erythrocytes.
-
Materials: PNH patient red blood cells, normal human serum, this compound at various concentrations, fluorescently labeled anti-C3 antibody (e.g., anti-C3d-FITC), and a flow cytometer.
-
Protocol:
-
Incubate PNH RBCs with normal human serum in the presence of varying concentrations of this compound or a vehicle control at 37°C to allow for complement activation and C3 deposition.
-
Wash the cells to remove unbound serum proteins.
-
Stain the cells with a fluorescently labeled antibody that recognizes C3 fragments (e.g., C3d) deposited on the cell surface.
-
Wash the cells again to remove unbound antibodies.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell population.
-
The mean fluorescence intensity (MFI) corresponds to the amount of C3 deposited on the RBCs.
-
Calculate the percent inhibition of C3 deposition for each this compound concentration and determine the IC50 value.
-
4.2.3. Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes, which are known to activate the human alternative complement pathway.
-
Materials: Rabbit red blood cells, normal human serum, gelatin veronal buffer with Mg²⁺ and EGTA (to chelate Ca²⁺ and block the classical pathway), this compound at various concentrations, and a spectrophotometer.
-
Protocol:
-
Wash rabbit RBCs and resuspend them in the assay buffer.
-
In a microplate, add normal human serum, the rabbit RBC suspension, and varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C to allow for complement activation and cell lysis.
-
Pellet the remaining intact cells by centrifugation.
-
Measure the hemoglobin release in the supernatant by reading the absorbance at 412 nm.
-
Calculate the percentage of hemolysis and determine the IC50 of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The alternative complement pathway and the inhibitory mechanism of this compound.
Caption: Generalized workflow for a this compound clinical trial.
Conclusion
This compound (BCX9930) is a potent and selective oral inhibitor of Factor D that demonstrated the potential to control both intravascular and extravascular hemolysis in PNH by targeting the alternative complement pathway at its rate-limiting step. Preclinical data confirmed its high affinity for Factor D and its ability to inhibit complement-mediated cell lysis. Although the clinical development of this compound was discontinued, the research and clinical findings have significantly contributed to the understanding of Factor D inhibition as a therapeutic strategy for complement-mediated diseases. The data and methodologies presented in this whitepaper serve as a valuable technical resource for researchers and drug development professionals working in the field of complement biology and therapeutics.
References
- 1. svarlifescience.com [svarlifescience.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. checkorphan.org [checkorphan.org]
- 4. tecomedical.com [tecomedical.com]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Pelecopan (BCX9930): A Technical Whitepaper on the Discovery and Initial Characterization of a Novel Oral Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelecopan (formerly BCX9930) is a potent, selective, and orally bioavailable small molecule inhibitor of complement Factor D.[1] Factor D is a critical serine protease that serves as the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[2] By targeting Factor D, this compound was developed to control AP-mediated inflammatory and cytolytic processes, particularly in the context of diseases like paroxysmal nocturnal hemoglobinuria (PNH).[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and initial characterization of this compound, summarizing key preclinical and clinical data. While the development of this compound was discontinued by BioCryst Pharmaceuticals in December 2022 due to the evolving competitive landscape, the data generated provide valuable insights into the therapeutic potential of oral Factor D inhibition.
Introduction and Rationale
The complement system is a crucial component of innate immunity. The alternative pathway, in particular, is a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathophysiology of numerous diseases, including PNH, atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy (C3G).[2][4] In PNH, the absence of GPI-anchored complement regulatory proteins on erythrocytes leads to uncontrolled AP-mediated hemolysis, resulting in anemia, thrombosis, and other severe clinical manifestations.[1]
While C5 inhibitors have demonstrated efficacy in preventing intravascular hemolysis, a significant proportion of PNH patients continue to experience extravascular hemolysis due to the upstream opsonization of red blood cells with C3 fragments.[1] This highlighted the therapeutic potential of targeting the complement cascade at a more proximal point. Factor D, as the rate-limiting enzyme of the AP, represents an ideal target for inhibiting both intravascular and extravascular hemolysis.[2][5] this compound was designed as an oral inhibitor of Factor D to meet this therapeutic need.[4]
Mechanism of Action
This compound functions as a direct inhibitor of Factor D. By binding to Factor D, it blocks the cleavage of Factor B into Ba and Bb, a pivotal step in the formation of the AP C3 convertase (C3bBb).[6] This inhibition effectively halts the amplification loop of the alternative pathway, preventing the downstream consequences of complement activation, including the generation of the membrane attack complex (MAC) and the deposition of C3 fragments on cell surfaces.[1][6]
Caption: Mechanism of action of this compound in the alternative complement pathway.
Preclinical Characterization
Biochemical and In Vitro Activity
This compound demonstrated potent and selective inhibition of human Factor D in a variety of in vitro assays. The inhibitory activity was assessed using both a synthetic substrate (esterolytic assay) and its natural substrate, Factor B bound to C3b (proteolytic assay).[2][7]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target | Mean IC50 (nM) |
| Esterolytic Assay | Purified Human Factor D | 14.3[7] |
| Proteolytic Assay | Factor D cleavage of Factor B bound to C3b | 28.1[7] |
| AP-mediated Hemolysis | Rabbit Erythrocytes in 10% Normal Human Serum | 29.5[7] |
| Ham Test | AP-mediated Hemolysis of PNH Erythrocytes | 35.4[7] |
| C3 Fragment Deposition | PNH Erythrocytes | 39.3[7] |
Selectivity
The selectivity of this compound was evaluated against a panel of other human serine proteases. The compound showed minimal to no inhibitory activity against these related enzymes, highlighting its high specificity for Factor D.[2]
Table 2: Selectivity of this compound against other Serine Proteases
| Protease | IC50 |
| Thrombin | >28 µM[2] |
| Activated Protein C | >28 µM[2] |
| Tissue Plasminogen Activator | >28 µM[2] |
| Trypsin | >28 µM[2] |
| Activated Factor X | >50 µM[2] |
| Activated Factor XII | >50 µM[2] |
| C1s | 936 nM[2] |
| Plasmin | 2850 nM[2] |
In Vivo Preclinical Studies
Oral administration of this compound to rhesus monkeys resulted in complete suppression of alternative pathway activity in ex vivo assays.[1][2] Doses of 100 mg and 200 mg administered twice daily were effective in achieving this suppression.[1]
Clinical Characterization: First-in-Human Study
A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[6]
Study Design
The study involved both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]
-
SAD Cohorts: 7 cohorts with doses ranging from 10 mg to 2000 mg.[6]
-
MAD Cohorts: 8 cohorts with doses ranging from 50 mg to 500 mg every 12 hours (Q12h) and 1000 mg to 2000 mg every 24 hours (Q24h).[6]
-
Participants: 152 healthy volunteers (122 received this compound, 30 received placebo).[6]
Caption: Workflow of the first-in-human clinical study of this compound.
Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties, with plasma exposure being approximately dose-proportional across the tested dose ranges.[6]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Q12h Dosing at Steady State)
| Parameter | Value |
| Effective Half-life (t1/2) | 6.45 - 7.75 hours[6] |
| Time to Maximum Concentration (Tmax) | Similar across all doses[6] |
| Clearance | No evidence of dose- or time-dependent clearance[6] |
Pharmacodynamics
Administration of this compound resulted in rapid, potent, and dose-dependent inhibition of the alternative pathway.[6]
Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers
| Dosing Regimen | AP Suppression (relative to baseline) |
| ≥200 mg Q12h | >98% over the full dosing interval[6] |
| ≥1000 mg Q24h | >98% over the full dosing interval[6] |
Safety and Tolerability
This compound was generally well-tolerated in the first-in-human study. There were no clinically significant dose-related trends in adverse events, laboratory values, vital signs, or electrocardiograms.[6]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are summarized below based on available information.
Factor D Enzymatic Assays
-
Esterolytic Assay: The inhibitory activity of this compound on purified human Factor D was measured using a synthetic substrate. The specific substrate and assay conditions are not publicly detailed but would typically involve monitoring the cleavage of a chromogenic or fluorogenic small molecule substrate by Factor D in the presence of varying concentrations of the inhibitor.[2][7]
-
Proteolytic Assay: The inhibition of Factor D's natural function was assessed by its ability to cleave Factor B when bound to C3b. This assay would involve incubating purified Factor D, C3b, and Factor B with different concentrations of this compound and then quantifying the generation of the cleavage product Bb, likely through methods such as SDS-PAGE or specific ELISAs.[2][7]
Hemolysis Assays
-
Rabbit Erythrocyte Hemolysis Assay: To assess the inhibition of AP-mediated hemolysis, rabbit erythrocytes, which are sensitive to lysis by the human alternative pathway, were incubated with 10% normal human serum as a source of complement. The assay would measure hemoglobin release as an indicator of lysis across a range of this compound concentrations to determine the IC50.[2][7]
-
Ham Test for PNH Erythrocytes: This assay evaluates the ability of this compound to protect PNH erythrocytes from AP-mediated lysis. Erythrocytes from PNH patients were incubated with acidified normal human serum (to activate the AP) in the presence of varying concentrations of this compound. Inhibition of hemolysis was quantified to determine the IC50.[7]
C3 Fragment Deposition Assay
The inhibition of C3 fragment deposition on PNH erythrocytes was measured using flow cytometry. PNH red blood cells were incubated with a complement-activating serum and different concentrations of this compound. The cells were then stained with a fluorescently labeled antibody against C3 fragments, and the reduction in fluorescence intensity was measured to calculate the IC50.[4]
Pharmacokinetic Analysis
Plasma concentrations of this compound were measured using a validated liquid chromatography-dual mass spectrometry (LC-MS/MS) method.[6]
Pharmacodynamic Analysis
The pharmacodynamic effects of this compound were assessed using multiple assays, including the AP Wieslab® assay, which measures the generation of the membrane attack complex (C5b-9) following AP activation.[8]
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and selective oral inhibitor of Factor D that demonstrated robust suppression of the alternative complement pathway in both preclinical models and a first-in-human clinical trial. The data from its initial characterization support the therapeutic strategy of targeting Factor D for the treatment of complement-mediated diseases. Although the development of this compound has been discontinued, the insights gained from its study have paved the way for next-generation Factor D inhibitors and further solidified the importance of the alternative pathway as a therapeutic target.
References
- 1. This compound (BCX9930) / BioCryst [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. BCX9930: A Promising Oral Therapy for Complement Factor D-Mediated Diseases with a Focus on PNH [synapse.patsnap.com]
- 5. P826: FACTOR D INHIBITION WITH ORAL BCX9930 LEADS TO SUSTAINED CONTROL OF HEMOLYSIS AND SYMPTOMS OVER 48 WEEKS IN SUBJECTS WITH PAROXYSMAL NOCTURNAL HEMOGLOBINURIA INADEQUATELY CONTROLLED ON C5 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Oral Complement Factor D Inhibitor BCX9930 in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]
- 8. BioCryst Reports Data From Phase 1 Trial of BCX9930 and Announces Plans to Advance Program Into Proof of Concept Study in PNH Patients | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Pelecopan's Effect on C3b Deposition and Membrane Attack Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Pelecopan (formerly BCX9930), a potent and selective oral inhibitor of complement Factor D. By targeting the rate-limiting enzyme of the alternative complement pathway, this compound effectively mitigates the downstream consequences of uncontrolled complement activation, namely C3b deposition and the formation of the Membrane Attack Complex (MAC). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols for its evaluation, and provides visual representations of the associated biological pathways and workflows.
Introduction to this compound and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The system is activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is a potent inflammatory cascade that, when dysregulated, is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH).
This compound is a small molecule inhibitor that specifically targets Factor D, a serine protease essential for the activation of the AP.[1] Factor D's sole known function is to cleave Factor B when it is bound to C3b, forming the AP C3 convertase (C3bBb).[2] This convertase then proteolytically cleaves C3 into C3a and C3b, initiating an amplification loop that leads to widespread C3b deposition on cell surfaces and the subsequent assembly of the lytic Membrane Attack Complex (MAC), C5b-9.[3][4] By inhibiting Factor D, this compound effectively halts the AP cascade at its inception, thereby preventing the generation of C3b and the formation of MAC.[1]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of Factor D. Its mechanism of action can be visualized as an interruption of the central amplification loop of the alternative complement pathway.
Quantitative Data on this compound's Inhibitory Effects
The potency of this compound has been quantified through various in vitro and preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) and pharmacodynamic effects observed.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Substrate/Cell Type | Mean IC50 (nM) | Reference |
| Purified Human Factor D | Esterolytic Activity | 14.3 | [5][6] |
| Purified Human Factor D | Proteolytic Activity against C3bB | 28.1 | [5][7] |
| AP-mediated Hemolysis | Rabbit Erythrocytes | 29.5 | [5] |
| AP-mediated Hemolysis (Ham test) | PNH Patient Erythrocytes | 35.4 | [5][8] |
| C3 Fragment Deposition | PNH Patient Erythrocytes | 39.3 | [5] |
Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound
| Study Type | Dosing Regimen | Effect | Measurement Assay | Reference |
| Preclinical (Rhesus Monkeys) | 100 mg and 200 mg PO BID | Complete suppression of AP activity | AP Wieslab® assay for C5b-9 generation | [5][8] |
| Phase 1 (Healthy Volunteers) | 100 mg PO BID | >95% suppression of AP activity | AP Wieslab® assay | [9] |
| Phase 1 (Healthy Volunteers) | ≥200 mg Q12h | Maximal suppression (>98%) of AP activity | Not specified | [7] |
Experimental Protocols
The evaluation of this compound's effect on C3b deposition and MAC formation involves several key assays. The following sections provide detailed methodologies for these experiments.
Alternative Pathway Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of red blood cells that are sensitive to the alternative complement pathway.
-
Principle: Rabbit erythrocytes are not protected against the human alternative complement pathway and are readily lysed. The assay quantifies the concentration of an inhibitor required to prevent this hemolysis.
-
Materials:
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
This compound or other Factor D inhibitors
-
Spectrophotometer
-
-
Procedure:
-
Wash rabbit erythrocytes in GVB-Mg-EGTA and resuspend to a standardized concentration.
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA.
-
In a microtiter plate, mix the diluted this compound with normal human serum.
-
Add the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (no inhibitor) and negative (heat-inactivated serum) controls.
-
Determine the IC50 value by plotting the percentage of hemolysis against the inhibitor concentration.
-
Ham Test (Acidified Serum Lysis Test)
The Ham test is a classic, though now largely obsolete, diagnostic test for PNH that can be adapted to assess the efficacy of complement inhibitors.[1][5]
-
Principle: PNH erythrocytes are abnormally sensitive to lysis by complement in a mildly acidic environment. This assay measures the ability of an inhibitor to protect PNH red blood cells from this acid-induced complement-mediated lysis.
-
Materials:
-
Patient-derived PNH erythrocytes
-
Normal ABO-compatible human serum (fresh as a source of complement, and heat-inactivated as a control)
-
0.2 M HCl
-
Saline
-
-
Procedure:
-
Wash PNH erythrocytes with saline and prepare a 50% suspension.
-
Prepare serial dilutions of this compound.
-
In test tubes, combine fresh normal serum with the various dilutions of this compound.
-
Acidify the serum-inhibitor mixture by adding 0.2 M HCl to a pH of approximately 6.4.
-
Add the PNH erythrocyte suspension to each tube.
-
Include controls with heat-inactivated serum and no inhibitor.
-
Incubate all tubes at 37°C for 1 hour.
-
Centrifuge the tubes and observe the supernatant for hemolysis.
-
Quantify hemolysis spectrophotometrically as described in the alternative pathway hemolytic assay.
-
C3b Deposition Assay
This assay quantifies the amount of C3b deposited on the surface of erythrocytes using flow cytometry.
-
Principle: Inhibition of the alternative pathway prevents the cleavage of C3 and the subsequent covalent deposition of C3b on cell surfaces. This reduction in C3b deposition can be detected using a fluorescently labeled antibody.
-
Materials:
-
PNH patient erythrocytes
-
Normal human serum
-
This compound or other inhibitors
-
Fluorescently labeled anti-human C3c or C3d antibody (e.g., FITC-conjugated)
-
Flow cytometer
-
-
Procedure:
-
Isolate and wash PNH erythrocytes.
-
Pre-incubate the erythrocytes with varying concentrations of this compound.
-
Add normal human serum to activate the alternative complement pathway.
-
Incubate at 37°C to allow for complement activation and C3b deposition.
-
Wash the cells to remove unbound serum components.
-
Incubate the cells with a fluorescently labeled anti-C3c/C3d antibody.
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
A reduction in MFI in the presence of this compound indicates inhibition of C3b deposition.
-
MAC Formation Assay (Wieslab® ELISA)
This is a commercially available enzyme-linked immunosorbent assay (ELISA) that measures the functional activity of the complement pathways by detecting the terminal C5b-9 complex (MAC).
-
Principle: The assay plate is coated with an activator of the alternative pathway. When serum is added, the complement cascade is initiated, leading to the formation of MAC. A specific antibody against a neoantigen on the C5b-9 complex is used for detection.[6][9]
-
Materials:
-
Wieslab® Complement System Alternative Pathway kit
-
Patient or healthy donor serum
-
This compound or other inhibitors
-
Microplate reader
-
-
Procedure:
-
Prepare dilutions of serum samples and this compound.
-
Add the diluted serum and inhibitor to the wells of the ELISA plate pre-coated with an AP activator.
-
Incubate to allow for complement activation and MAC formation.
-
Wash the wells to remove unbound components.
-
Add an alkaline phosphatase-conjugated antibody specific for the C5b-9 neoantigen.
-
Incubate and wash the wells.
-
Add a substrate solution and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
The degree of MAC formation is proportional to the absorbance, and inhibition is observed as a decrease in the signal.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the alternative pathway and a typical experimental workflow for evaluating a Factor D inhibitor like this compound.
Conclusion
This compound is a highly potent and selective oral inhibitor of Factor D that effectively blocks the alternative complement pathway. By preventing the formation of the AP C3 convertase, this compound significantly reduces C3b deposition and the subsequent formation of the Membrane Attack Complex. The quantitative data and experimental methodologies presented in this guide underscore the therapeutic potential of this compound for the treatment of PNH and other complement-mediated diseases. The detailed protocols provide a framework for the continued investigation and development of this and other next-generation complement inhibitors.
References
- 1. What Is the Ham Test for Paroxysmal Nocturnal Hemoglobinuria? | myPNHteam [mypnhteam.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Complement System Alternative Pathway [tecomedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Ham test - Wikipedia [en.wikipedia.org]
- 6. iclabs.ca [iclabs.ca]
- 7. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tecomedical.com [tecomedical.com]
Pelecopan (BCX9930): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of Pelecopan (BCX9930) was discontinued by BioCryst Pharmaceuticals in December 2022.[1] This document serves as a technical resource based on publicly available information.
Introduction
This compound (BCX9930) is a potent, orally bioavailable small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[2] By targeting the rate-limiting enzyme of the AP, this compound was investigated for its potential to prevent both intravascular and extravascular hemolysis in complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH).[2][3] This guide provides a detailed overview of its chemical properties, a plausible synthesis pathway based on related compounds, and its mechanism of action.
Chemical Structure and Properties
This compound is a benzofuran derivative with a substituted pyridinyl group. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid | |
| Molecular Formula | C23H19FN2O4 | [4] |
| CAS Number | 2378380-49-3 | [4] |
| Molecular Weight | 406.41 g/mol |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers, a plausible synthetic route can be constructed based on the synthesis of similar 2-arylbenzofuran-3-yl acetic acid derivatives. The proposed pathway involves key steps such as the formation of the benzofuran core, followed by functional group interconversions to introduce the acetic acid and the substituted pyridinyl moieties.
A potential, though not definitively published, synthetic approach could involve the following key transformations:
-
Formation of the Benzofuran Core: A common method for synthesizing benzofurans is the Perkin rearrangement or similar cyclization strategies involving substituted phenols and α-halo ketones or esters.
-
Introduction of the Acetic Acid Moiety: This could be achieved through various methods, including the hydrolysis of a corresponding ester or nitrile, or through a multi-step process involving formylation and subsequent oxidation.
-
Coupling of the Pyridinyl Group: The substituted pyridinyl group could be introduced via a Suzuki or other cross-coupling reaction, or through nucleophilic substitution, depending on the chosen synthetic intermediates.
Due to the lack of a publicly disclosed, detailed synthesis protocol, a specific, step-by-step experimental procedure cannot be provided at this time. Researchers interested in the synthesis of similar compounds are encouraged to review the literature on the synthesis of benzofuran acetic acid derivatives.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of complement factor D (FD).[2] FD is a serine protease that plays a pivotal role in the activation and amplification of the alternative complement pathway.[5]
The alternative pathway is a key component of the innate immune system. Its dysregulation is implicated in the pathophysiology of several diseases, including PNH. In PNH, the absence of GPI-anchored proteins, such as CD59, on the surface of red blood cells makes them susceptible to complement-mediated destruction.[6]
The signaling cascade of the alternative complement pathway and the point of inhibition by this compound are illustrated in the diagram below.
References
- 1. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Paroxysmal Nocturnal Hemoglobinuria Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
Methodological & Application
Application Note: In Vitro Hemolysis Assay for Pelecopan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelecopan (BCX9930) is a potent and selective oral inhibitor of complement factor D, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By blocking the activity of factor D, this compound inhibits the cleavage of complement factor B, thereby preventing the activation of the alternative complement pathway and subsequent complement-mediated hemolysis.[2] This mechanism makes it a promising therapeutic candidate for diseases driven by the alternative pathway, such as paroxysmal nocturnal hemoglobinuria (PNH).[1][2]
The assessment of hemolytic potential is a critical step in the safety evaluation of new chemical entities, particularly those intended for systemic administration. The U.S. FDA recommends that an in vitro hemolysis study be performed for excipients intended for injectable use to test for hemolytic potential.[3] This application note provides a detailed protocol for evaluating the in vitro hemolytic activity of this compound using a direct contact method with human red blood cells, based on the principles outlined in the ASTM F756-17 standard.[4][5]
Experimental Protocol
This protocol is designed to determine the potential of this compound to cause red blood cell lysis (hemolysis) in vitro.
Materials and Reagents
-
This compound (BCX9930)
-
Human whole blood (with either EDTA or sodium citrate as an anticoagulant) from healthy donors
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Triton X-100
-
Deionized water
-
Microcentrifuge tubes
-
96-well flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
-
Incubator (37°C)
-
Centrifuge
Preparation of Solutions
-
Preparation of Washed Red Blood Cells (RBCs):
-
Collect fresh human whole blood in tubes containing an anticoagulant.
-
Centrifuge the blood at 800 x g for 10 minutes to separate the plasma and buffy coat from the red blood cells.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in an equal volume of sterile PBS.
-
Gently mix and centrifuge again at 800 x g for 10 minutes.
-
Repeat the washing step two more times with PBS.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.
-
-
Preparation of Test Article (this compound) Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of working solutions of this compound by diluting the stock solution with PBS. The final concentration of DMSO in the assay should be kept low (e.g., ≤ 0.5%) to avoid vehicle-induced hemolysis.[3]
-
-
Preparation of Controls:
-
Negative Control: Prepare a vehicle control using the same concentration of DMSO in PBS as the test article solutions.
-
Positive Control: Prepare a 1% (v/v) Triton X-100 solution in deionized water. This will serve as the 100% hemolysis control.[3]
-
Blank: Use PBS alone to zero the spectrophotometer.
-
Assay Procedure
-
Add 100 µL of the this compound working solutions, negative control, and positive control to separate microcentrifuge tubes in triplicate.
-
Add 100 µL of the 2% washed RBC suspension to each tube.
-
Gently mix the contents of each tube.
-
Incubate all tubes at 37°C for 60 minutes.
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each tube to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
Calculation of Hemolysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the supernatant from the test article-treated RBCs.
-
Absnegative control is the absorbance of the supernatant from the vehicle-treated RBCs.
-
Abspositive control is the absorbance of the supernatant from the Triton X-100-treated RBCs.
Data Presentation
The results of the in vitro hemolysis assay for this compound can be summarized in the following table:
| Test Article | Concentration (µM) | Mean Absorbance (540 nm) ± SD | % Hemolysis |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| Controls | |||
| Negative Control (Vehicle) | N/A | Value | 0% |
| Positive Control (1% Triton X-100) | N/A | Value | 100% |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro hemolysis assay of this compound.
Signaling Pathway
Caption: this compound inhibits Factor D, blocking the alternative complement pathway and preventing hemolysis.
References
Application Notes and Protocols: Measuring Factor D Inhibition with Pelecopan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of complement Factor D by the small molecule inhibitor, Pelecopan (formerly BCX9930). Factor D is a critical serine protease and the rate-limiting enzyme of the alternative complement pathway (AP). Its inhibition is a promising therapeutic strategy for a variety of complement-mediated diseases. These protocols are designed to guide researchers in accurately quantifying the inhibitory activity of this compound in vitro.
Introduction to Factor D and this compound
The complement system is a crucial component of the innate immune system, providing a first line of defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is a major contributor to complement activation and is unique in that it is continuously active at a low level, a process known as "tick-over".[1]
Factor D is a serine protease that plays an essential, catalytic role in the AP.[2] It is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb).[3][4] This convertase then cleaves more C3 into C3a and C3b, initiating a powerful amplification loop.[1][2] Dysregulation of the AP is implicated in the pathogenesis of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy.
This compound is an orally bioavailable, small molecule inhibitor of Factor D.[5] By binding to and blocking the active site of Factor D, this compound prevents the cleavage of Factor B, thereby inhibiting the formation of the AP C3 convertase and downstream complement activation.[5] This mechanism of action makes this compound a targeted therapeutic for diseases driven by excessive AP activity.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound's activity against Factor D and the alternative pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Enzymatic Assay | Purified Human Factor D | IC50 | 14.3 | |
| Proteolytic Assay | Factor D cleavage of Factor B bound to C3b | IC50 | 28.1 | |
| Hemolytic Assay | AP-mediated hemolysis of rabbit erythrocytes | IC50 | 29.5 | |
| C3 Fragment Deposition | Suppression on PNH erythrocytes | IC50 | 39.3 | [6] |
Table 2: Selectivity of this compound
| Serine Protease | Parameter | Value (µM) | Reference |
| Thrombin | IC50 | >28 | [6] |
| Activated Protein C | IC50 | >28 | [6] |
| Tissue Plasminogen Activator | IC50 | >28 | [6] |
| Trypsin | IC50 | >28 | [6] |
| Activated Factor X | IC50 | >50 | [6] |
| Activated Factor XII | IC50 | >50 | [6] |
Signaling Pathways and Experimental Workflows
The Alternative Complement Pathway and Point of Inhibition by this compound
Caption: The alternative complement pathway is initiated by the spontaneous hydrolysis of C3. Factor D cleaves Factor B, forming the C3 convertase. This compound inhibits Factor D, blocking this crucial step and subsequent amplification.
Experimental Workflow for Measuring this compound Activity
Caption: A generalized workflow for assessing this compound's inhibitory activity, from reagent preparation to data analysis and IC50 determination.
Experimental Protocols
Alternative Pathway Hemolytic Inhibition Assay (AH50)
This assay measures the ability of this compound to inhibit the lysis of rabbit red blood cells (rRBCs) mediated by the alternative complement pathway in human serum.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (541 nm)
-
96-well microplate
Protocol:
-
Preparation of Rabbit Erythrocytes:
-
Wash commercially available rRBCs three times with GVB/Mg-EGTA buffer by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the rRBC pellet in GVB/Mg-EGTA to a final concentration of 2 x 10^8 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in GVB/Mg-EGTA to achieve a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of diluted this compound or vehicle control to the appropriate wells.
-
Add 50 µL of diluted NHS (typically a 1:10 dilution in GVB/Mg-EGTA) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow this compound to bind to Factor D.
-
-
Initiation of Hemolysis:
-
Add 50 µL of the prepared rRBC suspension to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Include controls for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive control (NHS with vehicle).
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Wieslab® Alternative Pathway ELISA
This commercial ELISA kit provides a standardized method to measure AP activity by detecting the formation of the membrane attack complex (MAC, C5b-9).
Materials:
-
Wieslab® Complement System Alternative Pathway Kit (RUO or IVD)
-
This compound
-
Normal Human Serum (NHS)
-
Microplate reader (405 nm)
Protocol:
-
Reagent Preparation:
-
Prepare all reagents as described in the kit manual. This includes the wash buffer, diluent, and controls.
-
-
Preparation of this compound and Serum Samples:
-
Prepare serial dilutions of this compound in the provided Diluent AP.
-
Dilute NHS in the Diluent AP according to the kit instructions (typically 1:18).
-
-
Assay Procedure:
-
In the LPS-coated microplate wells, add 100 µL of the diluted this compound or vehicle control.
-
Add 100 µL of the diluted NHS to each well.
-
Incubate the plate for 60-70 minutes at 37°C.
-
Wash the wells three times with the provided wash solution.
-
Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of the stop solution (optional, as per kit instructions).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of AP activity for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
C3 Fragment Deposition Assay by Flow Cytometry
This assay quantifies the inhibition of C3 fragment (e.g., C3b, iC3b) deposition on the surface of cells, such as PNH-like red blood cells, following AP activation.
Materials:
-
This compound
-
PNH patient erythrocytes or PNH-like cell line
-
Normal Human Serum (NHS)
-
GVB/Mg-EGTA buffer
-
FITC-conjugated anti-human C3 antibody
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Preparation:
-
Wash PNH erythrocytes three times with GVB/Mg-EGTA buffer.
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in GVB/Mg-EGTA.
-
-
Assay Setup:
-
In FACS tubes, mix serial dilutions of this compound with diluted NHS (e.g., 20% in GVB/Mg-EGTA).
-
Incubate for 15 minutes at room temperature.
-
-
C3 Deposition:
-
Add 50 µL of the prepared PNH erythrocyte suspension to each tube.
-
Incubate for 30 minutes at 37°C to allow for complement activation and C3 deposition.
-
Stop the reaction by adding 1 mL of cold GVB/Mg-EGTA.
-
-
Staining:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of a pre-titered dilution of FITC-conjugated anti-human C3 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of cold GVB/Mg-EGTA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of GVB/Mg-EGTA.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
-
Data Analysis:
-
Gate on the erythrocyte population based on forward and side scatter characteristics.
-
Determine the MFI for each this compound concentration.
-
Calculate the percentage of inhibition of C3 deposition relative to the positive control (NHS with vehicle).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Conclusion
The protocols outlined in this document provide robust and reproducible methods for quantifying the inhibitory activity of this compound on Factor D and the alternative complement pathway. The selection of a specific assay will depend on the research question and available resources. Consistent application of these detailed protocols will enable researchers, scientists, and drug development professionals to accurately assess the potency and efficacy of this compound and other Factor D inhibitors.
References
- 1. pnhnews.com [pnhnews.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. NovelMed Announces Interim Positive Results from Its Phase I Clinical Trial of NM8074, a Bb Complement Alternative Pathway Blocker Antibody [prnewswire.com]
- 4. NovelMed Commences Phase II Trial for Anti-Bb Antibody (NM8074) in Treatment-Naïve PNH Patients: A Glimpse into the PNH Study Progress - BioSpace [biospace.com]
- 5. NovelMed Initiates Phase II Trial of Anti-Bb Antibody (NM8074) for Untried PNH Patients: An Insight into the PNH Study Development [synapse.patsnap.com]
- 6. iclabs.ca [iclabs.ca]
Application Notes & Protocols: Complement Inhibition in Animal Models of Thrombotic Microangiopathy (TMA)
A. Introduction
Thrombotic microangiopathy (TMA) encompasses a group of severe disorders characterized by microvascular thrombosis, thrombocytopenia, and microangiopathic hemolytic anemia.[1] Atypical hemolytic uremic syndrome (aHUS) is a form of TMA where dysregulation of the complement system is a key driver of the disease pathology.[1] The terminal complement pathway, specifically the cleavage of C5, plays a critical role in the development of TMA.[2][3]
While the user requested information on Pelecopan (ALXN2050), an oral Factor D inhibitor, for in vivo TMA studies, publicly available preclinical data for this specific indication is limited. This compound is primarily being investigated for paroxysmal nocturnal hemoglobinuria (PNH) and generalized myasthenia gravis.[4][5][6][7] Therefore, these application notes provide a representative protocol using a well-established class of complement inhibitors, anti-C5 monoclonal antibodies, which have been documented in animal models of complement-mediated renal injury and TMA.[2][3][8][9]
B. Mechanism of Action of Anti-C5 Monoclonal Antibodies in TMA
Anti-C5 monoclonal antibodies are designed to bind to the C5 complement protein, preventing its cleavage into the pro-inflammatory and cytolytic components, C5a and C5b-9 (Membrane Attack Complex).[2][8] This blockade of the terminal complement cascade is crucial in mitigating endothelial damage, thrombosis, and hemolysis characteristic of TMA.[2]
Signaling Pathway of Terminal Complement Activation and C5 Inhibition
Caption: Terminal complement pathway and the inhibitory action of anti-C5 monoclonal antibodies.
C. Experimental Protocol: Anti-C5 Monoclonal Antibody in a Mouse Model of a HUS
This protocol is a representative example based on studies using anti-C5 antibodies in mouse models of complement-mediated renal injury.
1. Animal Model
-
Model: A mouse model of atypical Hemolytic Uremic Syndrome (aHUS) can be utilized. For instance, mice with a factor H gene knockout (Cfh-/-) that are administered a trigger to induce TMA.
-
Strain: C57BL/6 mice are commonly used.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials
-
Anti-mouse C5 monoclonal antibody (e.g., clone BB5.1)
-
Isotype control antibody (e.g., mouse IgG)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Reagents for complete blood count (CBC) analysis
-
Reagents for blood urea nitrogen (BUN) and creatinine measurement
-
Formalin and embedding media for histology
-
Antibodies for immunohistochemistry (e.g., anti-C9 for MAC deposition)
3. Experimental Workflow
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for evaluating the efficacy of an anti-C5 mAb in a mouse model of TMA.
4. Dosing and Administration
-
Dosage: A dose of 40 mg/kg of the anti-mouse C5 monoclonal antibody has been used in some studies.[10] However, the optimal dose may vary and should be determined in pilot studies.
-
Route of Administration: Intraperitoneal (IP) injection is a common route.
-
Dosing Regimen: A typical regimen could be biweekly injections.[10]
-
Control Groups:
-
Isotype control antibody administered at the same dose and regimen.
-
Vehicle control (e.g., sterile PBS).
-
5. Sample Collection and Analysis
-
Blood Collection: Perform serial blood collection (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and various time points post-treatment. A terminal cardiac puncture should be performed for a larger volume collection.
-
Complete Blood Count (CBC): Analyze for platelet count, red blood cell count, and hemoglobin to assess thrombocytopenia and anemia.
-
Renal Function Tests: Measure blood urea nitrogen (BUN) and serum creatinine levels to evaluate kidney injury.
-
Histopathology: At the end of the study, perfuse animals with PBS and then 4% paraformaldehyde. Collect kidneys and other relevant organs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess for glomerular thrombosis, endothelial swelling, and other signs of TMA.
-
Immunohistochemistry (IHC): Stain kidney sections for C9 to detect the deposition of the Membrane Attack Complex (MAC), a marker of terminal complement activation.
D. Data Presentation
The following tables provide a template for summarizing the quantitative data from such a study.
Table 1: Hematological Parameters
| Treatment Group | Time Point | Platelet Count (x109/L) | Hemoglobin (g/dL) | Schistocytes (%) |
| Vehicle | Baseline | |||
| Day 7 | ||||
| Day 14 | ||||
| Isotype Control | Baseline | |||
| Day 7 | ||||
| Day 14 | ||||
| Anti-C5 mAb | Baseline | |||
| Day 7 | ||||
| Day 14 |
Table 2: Renal Function and Histopathology
| Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) | Glomerular Thrombosis Score (0-4) | C9 Deposition Score (0-4) |
| Vehicle | ||||
| Isotype Control | ||||
| Anti-C5 mAb |
Inhibition of the terminal complement pathway with anti-C5 monoclonal antibodies represents a promising therapeutic strategy for TMA. The protocols and data presentation formats outlined above provide a framework for the preclinical evaluation of such agents in relevant animal models. While direct in vivo data for this compound in TMA models is not yet widely available, its mechanism of inhibiting an earlier step in the complement cascade (Factor D) suggests it could also be a potential therapeutic avenue worth exploring with similar preclinical study designs. Researchers should always consult the latest literature and conduct pilot studies to optimize models and dosing regimens for any new compound.
References
- 1. Frontiers | Complement in Thrombotic Microangiopathies: Unraveling Ariadne's Thread Into the Labyrinth of Complement Therapeutics [frontiersin.org]
- 2. ahusnews.com [ahusnews.com]
- 3. The Development of Atypical Hemolytic Uremic Syndrome Depends on Complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Vemircopan by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Clinical Trial Alert: Phase 2 Study of ALXN2050 in Adults with Generalized Myasthenia Gravis (gMG) - Quest | Muscular Dystrophy Association [mdaquest.org]
- 7. Study of ALXN2050 in Adult Participants With Generalized Myasthenia Gravis [ctv.veeva.com]
- 8. Complement C5-inhibiting therapy for the thrombotic microangiopathies: accumulating evidence, but not a panacea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved therapeutic efficacy of a bifunctional anti-C5 mAb-FH SCR1-5 fusion protein over anti-C5 mAb in an accelerated mouse model of C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of C3 Fragments After Pelecopan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. Dysregulation of the complement cascade, particularly the alternative pathway (AP), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Complement component 3 (C3) is the central protein of the complement system, and its cleavage into various fragments (e.g., C3a, C3b, iC3b, C3c, and C3dg) is a hallmark of complement activation.
Pelecopan (formerly BCX9930) is an orally administered small molecule inhibitor of Factor D, a serine protease essential for the activation of the AP.[1][2][3] By inhibiting Factor D, this compound effectively blocks the amplification loop of the complement cascade, thereby reducing the production of downstream effector molecules, including the C3 cleavage fragments.[3] Monitoring the levels of C3 fragments is a key method for assessing the pharmacodynamic activity of this compound and its therapeutic efficacy in complement-mediated disorders.
These application notes provide a detailed protocol for the analysis of C3 fragments in biological samples (e.g., serum, plasma) using Western blotting, a widely used technique for protein detection and quantification.
Signaling Pathway of the Alternative Complement Cascade and this compound's Mechanism of Action
The diagram below illustrates the alternative pathway of the complement system, highlighting the central role of C3 and the inhibitory action of this compound on Factor D.
References
Application Notes and Protocols: Pelecopan for Studying the Alternative Complement Pathway in IgA Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoglobulin A nephropathy (IgAN) is the most prevalent form of primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease.[1][2] A growing body of evidence implicates the alternative complement pathway as a key driver of the inflammation and kidney damage characteristic of IgAN.[3][4][5] Pelecopan (BCX9930), a potent and selective oral inhibitor of complement Factor D, offers a valuable tool for investigating the role of the alternative pathway in the pathophysiology of IgAN.[6][7][8] Factor D is the rate-limiting enzyme in the activation of the alternative pathway, and its inhibition by this compound effectively blocks this cascade.[7][9]
These application notes provide detailed protocols for utilizing this compound in preclinical research to study the alternative complement pathway in the context of IgA nephropathy.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that specifically targets and inhibits the serine protease activity of complement Factor D.[6][7][8] In the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, forming the C3 convertase (C3bBb).[3] This C3 convertase then amplifies the complement cascade by cleaving more C3 into C3a and C3b. By inhibiting Factor D, this compound prevents the formation of the alternative pathway C3 convertase, thereby blocking the amplification loop and downstream inflammatory and lytic events.[7][8]
Data Presentation
While clinical trial data for this compound in IgA nephropathy is not publicly available due to the discontinuation of its development for commercial reasons, the following tables summarize key in vitro and in vivo pharmacodynamic data for this compound from a first-in-human study, as well as representative data from clinical trials of other alternative pathway inhibitors in IgAN to illustrate the potential effects of this therapeutic approach.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Source |
| In Vitro IC50 (Factor D Inhibition) | 14.3 nM | [6][8] |
| In Vitro IC50 (Hemolysis of PNH cells) | 29.5 nM (in rabbit erythrocytes) | [8] |
| In Vivo Alternative Pathway Inhibition | >98% suppression at doses ≥200 mg Q12h | [10] |
Table 2: Representative Clinical Trial Data for Alternative Pathway Inhibitors in IgA Nephropathy (for illustrative purposes)
| Compound | Mechanism of Action | Phase | Primary Endpoint | Result | Source |
| Iptacopan | Factor B Inhibitor | 3 | Change in 24-hour UPCR at 9 months | Significant reduction in proteinuria vs. placebo | [11] |
| Iptacopan | Factor B Inhibitor | 2 | Dose-response on 24-hour UPCR at 3 months | 23% reduction in UPCR with 200 mg bid | [12] |
UPCR: Urine Protein-to-Creatinine Ratio
Experimental Protocols
In Vitro Assessment of Alternative Pathway Inhibition by this compound
This protocol describes an ELISA-based method to quantify the inhibitory effect of this compound on the alternative complement pathway in human serum.
Materials:
-
This compound (BCX9930)
-
Normal human serum (NHS)
-
LPS-coated microtiter plates
-
Assay buffer
-
Wash buffer
-
Antibody against C9 neo-epitope (for MAC detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute NHS in the assay buffer.
-
Add the diluted NHS to the this compound dilutions and incubate.
-
Transfer the serum-inhibitor mixtures to the LPS-coated microtiter plate.
-
Incubate to allow for complement activation and MAC formation.
-
Wash the plate to remove unbound components.
-
Add the anti-C9 neo-epitope antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of alternative pathway activity for each this compound concentration.
Immunofluorescence Staining for C3c and Factor Bb in Kidney Biopsies
This protocol details the immunofluorescence staining of kidney tissue to assess the in vivo effects of this compound on complement deposition in an animal model of IgA nephropathy.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections
-
Xylene
-
Ethanol (graded series)
-
Antigen retrieval solution (e.g., 10mM sodium citrate, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Primary antibodies (e.g., rabbit anti-C3c, mouse anti-Factor Bb)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in PBS.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath).
-
Allow to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer.
-
Incubate slides with primary antibodies overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Dilute fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate slides with secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides in PBS.
-
Incubate with DAPI for 5 minutes.
-
Wash slides in PBS.
-
Mount coverslips using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Quantify fluorescence intensity to compare complement deposition between treatment and control groups.
-
Conclusion
This compound is a valuable research tool for elucidating the role of the alternative complement pathway in the pathogenesis of IgA nephropathy. The protocols provided herein offer standardized methods for assessing the in vitro and in vivo effects of this compound on complement activation and deposition. While the clinical development of this compound for IgAN has been discontinued, its utility in preclinical research remains significant for advancing our understanding of this complex disease and for the development of novel therapeutic strategies targeting the complement system.
References
- 1. BioCryst Begins Patient Enrollment in RENEW Proof-of-Concept Trial Evaluating BCX9930 for Patients with Renal Complement-mediated Diseases | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 2. IgA Nephropathy: An Overview of the Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BCX9930) / BioCryst [delta.larvol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Frontiers | A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Alternative Complement Pathway Inhibition with Iptacopan in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]
Application Note: Measuring Pelecopan's Impact on Alternative Pathway-Mediated Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity. The alternative pathway (AP) of the complement system provides a rapid, antibody-independent mechanism for recognizing and eliminating pathogens. However, its dysregulation can lead to complement-mediated damage to host cells, contributing to the pathophysiology of various diseases, including paroxysmal nocturnal hemoglobinuria (PNH).
Pelecopan (BCX9930) is an orally available, small-molecule inhibitor of complement factor D (FD).[1][2] Factor D is a serine protease that plays a pivotal role in the alternative pathway by cleaving Factor B (FB) when it is bound to C3b. This cleavage is the rate-limiting step in the formation of the AP C3 convertase (C3bBb), the central amplification enzyme of the pathway. By inhibiting Factor D, this compound effectively blocks the entire downstream amplification cascade, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.[1][3]
This document provides detailed protocols to quantitatively assess the inhibitory activity of this compound on AP-mediated cell lysis, guidance on data presentation, and visual diagrams to clarify the underlying mechanisms and experimental procedures.
Mechanism of Action: this compound in the Alternative Pathway
The alternative pathway is initiated by the spontaneous hydrolysis of C3 and is powerfully amplified on activating surfaces. Factor D is essential for this amplification. This compound's mechanism involves binding to and blocking the enzymatic activity of Factor D, thereby preventing the formation of the C3 convertase.
Caption 1: this compound inhibits Factor D, blocking C3 convertase formation and halting the AP cascade.
Experimental Protocols
The following protocols describe standard hemolytic assays used to measure the activity of the alternative complement pathway and the inhibitory effect of compounds like this compound.
Alternative Pathway Hemolytic Assay using Rabbit Erythrocytes (rRBCs)
This is the most common and established method for assessing AP functional activity. Rabbit erythrocytes are potent activators of the human AP because they do not effectively bind human complement regulatory proteins.[4][5][6]
A. Materials
-
This compound (or other Factor D inhibitor)
-
Normal Human Serum (NHS) as a source of complement (store at -80°C)
-
Gelatin Veronal Buffer containing Mg-EGTA (GVB/Mg-EGTA Buffer): This buffer chelates Ca²⁺ to block the classical and lectin pathways while providing Mg²⁺ required for the alternative pathway.
-
Rabbit Red Blood Cells (rRBCs)
-
Phosphate Buffered Saline (PBS), cold
-
Distilled water (for 100% lysis control)
-
96-well V-bottom or U-bottom plates
-
Spectrophotometer (plate reader capable of reading absorbance at 412 nm)
B. Protocol
-
Preparation of rRBCs:
-
Wash commercially available rRBCs three times with cold PBS, centrifuging at 500 x g for 5 minutes and aspirating the supernatant after each wash.
-
Resuspend the packed rRBCs in GVB/Mg-EGTA buffer to a final concentration of 2 x 10⁸ cells/mL. Keep on ice.
-
-
Preparation of Reagents:
-
Thaw NHS on ice. Determine the optimal dilution of NHS that yields approximately 80-90% lysis (typically between 1:2 and 1:4 final dilution in GVB/Mg-EGTA).
-
Prepare a serial dilution of this compound in GVB/Mg-EGTA buffer. Start with a high concentration (e.g., 10 µM) and perform 1:5 or 1:10 serial dilutions. Include a vehicle-only control (e.g., DMSO diluted to the same final concentration as in the drug wells).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of each this compound dilution.
-
Vehicle Control (0% Inhibition): Add 50 µL of vehicle control.
-
Spontaneous Lysis Control (0% Lysis): Add 100 µL of GVB/Mg-EGTA buffer.
-
100% Lysis Control: Add 100 µL of distilled water.
-
Add 50 µL of diluted NHS to all wells except the Spontaneous and 100% Lysis controls.
-
Add 50 µL of the rRBC suspension (1 x 10⁷ cells) to all wells. The final volume should be 150 µL.
-
-
Incubation:
-
Mix the plate gently (e.g., on a plate shaker for 10 seconds).
-
Incubate at 37°C for 30 minutes.
-
-
Stopping the Reaction & Pelletting Cells:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet intact rRBCs and ghosts.
-
-
Measurement:
-
Carefully transfer 80-100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 412 nm.
-
C. Calculation of Results
-
Percent Lysis = [ (Abs_Sample - Abs_SpontaneousLysis) / (Abs_100%Lysis - Abs_SpontaneousLysis) ] * 100
-
Percent Inhibition = [ 1 - (Lysis_Sample / Lysis_VehicleControl) ] * 100
-
Plot Percent Inhibition vs. Log[this compound Concentration] and use a four-parameter logistic regression to determine the IC₅₀ value.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Pelecopan Concentration to Avoid Cytotoxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pelecopan (BCX9930) concentration in in-vitro experiments to minimize cytotoxicity while maintaining its inhibitory effect on the alternative complement pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCX9930) is a potent and selective oral inhibitor of complement factor D.[1][2] Factor D is a critical serine protease in the alternative complement pathway. By inhibiting Factor D, this compound effectively blocks the cleavage of Factor B, a key step in the activation of the alternative pathway.[2] This prevents the formation of the C3 convertase (C3bBb), thereby halting the amplification loop of the complement cascade and subsequent inflammatory and lytic responses.[3][4]
Q2: What is the reported in-vitro potency of this compound?
In-vitro studies have established the following potency for this compound:
-
IC50 for Factor D inhibition: ~14.3 nM[1]
-
IC50 for blocking in-vitro hemolysis of PNH cells: ~29.5 nM[1]
These values serve as a crucial starting point for determining the effective concentration range in your specific cell-based assays.
Q3: Are there known cytotoxic effects of this compound?
Published data from early clinical trials indicated that this compound was generally well-tolerated in humans with no clinically significant dose-related adverse events.[5] However, in-vitro cytotoxicity can be cell-type dependent and influenced by experimental conditions such as drug concentration and exposure time. Therefore, it is essential to determine the cytotoxicity profile of this compound in your specific cell line.
Q4: Which cytotoxicity assays are recommended for use with this compound?
Several standard colorimetric assays can be employed to assess cell viability and cytotoxicity. The choice of assay may depend on the cell type and potential interferences. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells.[6][7]
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.[6][7]
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[6][8]
It is often recommended to use at least two different assays based on different cellular mechanisms to confirm results and rule out assay-specific artifacts.
Troubleshooting Guides
Guide 1: Designing the Initial Dose-Response Experiment
A critical step in optimizing this compound concentration is to perform a dose-response experiment to determine both its efficacy (inhibition of the alternative pathway) and its cytotoxicity.
Problem: How do I select the initial concentration range for this compound?
Solution:
-
Start with the IC50: Use the known IC50 values (~15-30 nM) as a central point for your concentration range.
-
Broad Range Finding: For the initial experiment, test a broad range of concentrations spanning several orders of magnitude. A typical starting range could be from 0.1 nM to 100 µM. This wide range will help identify the concentrations that show efficacy and those that may induce cytotoxicity.
-
Logarithmic Dilutions: Prepare serial dilutions of this compound in your cell culture medium. Using half-log or full-log dilutions (e.g., 1, 3, 10, 30, 100 nM...) is an efficient way to cover a wide range.
Experimental Workflow for Dose-Response Assessment
Caption: Workflow for a dose-response cytotoxicity experiment.
Guide 2: High Variability in Cytotoxicity Assay Results
Problem: My replicate wells show inconsistent absorbance/fluorescence readings.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique. When possible, use a multichannel pipette for adding reagents to minimize well-to-well variation.[9] Avoid introducing air bubbles. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| Incomplete Reagent Mixing | Thoroughly mix all reagents, including the cytotoxicity assay solution, before adding to the wells. After adding the reagent, gently tap the plate to ensure even distribution. |
| Presence of Bubbles | Inspect wells for bubbles before reading the plate. If present, gently pop them with a sterile pipette tip. |
| Plate Reader Issues | Ensure the plate reader is properly calibrated and that the correct wavelength and settings are used for your specific assay. |
Guide 3: Interpreting Cytotoxicity Data
Problem: How do I determine the optimal, non-cytotoxic concentration of this compound?
Solution:
-
Data Normalization: Express your data as a percentage of the vehicle-treated control (defined as 100% viability).
-
Plot the Dose-Response Curve: Plot the percent cell viability against the logarithm of the this compound concentration. This will typically generate a sigmoidal curve if there is a cytotoxic effect.
-
Identify the Therapeutic Window: The optimal concentration range for your experiments will be where this compound demonstrates efficacy (inhibition of complement activation, which needs to be measured in a separate functional assay) without causing a significant decrease in cell viability. Aim for concentrations that result in >90% cell viability.
-
Determine the IC50 for Cytotoxicity: If significant cytotoxicity is observed, calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. This value helps to define the upper limit of the therapeutic window.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
Materials:
-
This compound (BCX9930)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Data Presentation
Table 1: Example of this compound Cytotoxicity Data from an MTT Assay
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 1 | 1.248 | 0.091 | 99.5% |
| 10 | 1.233 | 0.085 | 98.3% |
| 100 | 1.210 | 0.099 | 96.5% |
| 1,000 | 1.150 | 0.102 | 91.7% |
| 10,000 | 0.878 | 0.076 | 70.0% |
| 100,000 | 0.312 | 0.045 | 24.9% |
Signaling Pathway
This compound acts on the alternative complement pathway. Below is a diagram illustrating the key steps of this pathway and the point of inhibition by this compound.
Caption: Alternative complement pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 5. This compound - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
Dosing limitations and challenges observed with Pelecopan
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the known dosing limitations and challenges associated with Pelecopan (BCX9930). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective oral inhibitor of complement Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1][2] By binding to and blocking the activity of Factor D, this compound prevents the cleavage of Factor B, a necessary step for the formation of the AP C3 convertase (C3bBb).[1][2][3] This inhibition effectively halts the amplification loop of the complement cascade, which is implicated in the pathophysiology of various complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH).[1][2]
Q2: What was the key dosing limitation that led to the discontinuation of this compound's clinical development?
A2: The clinical development of this compound (BCX9930) was discontinued due to a dose-limiting toxicity observed at higher doses, which prevented the optimization of its dosing for maximum efficacy in a competitive landscape.[4][5][6] Specifically, at a dose of 500 mg twice daily, some patients in clinical trials exhibited elevations in serum creatinine.[5]
Q3: What is the suspected cause of the elevated serum creatinine levels observed at higher doses?
A3: The elevations in serum creatinine are believed to be caused by the formation of this compound crystals in the kidneys.[5] It is hypothesized that ensuring adequate hydration and lowering the dose could dilute the drug's concentration in the urine, thereby reducing the risk of crystal formation.[5] Following a partial clinical hold by the FDA, clinical trials were set to resume at a reduced dose of 400 mg twice daily.
Q4: Were there any other significant adverse events reported in clinical trials?
A4: Aside from the dose-limiting renal effects, this compound was generally reported as safe and well-tolerated at the doses studied.[7][8] One fatal serious adverse event of disseminated varicella was reported in a patient who was also on chronic corticosteroids and azathioprine.[8][9] Another subject experienced a rash while taking amoxicillin, which resolved while this compound dosing continued.[9]
Troubleshooting Guide
Issue: Inconsistent results in in vitro complement inhibition assays.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | This compound may precipitate out of solution. If this occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[10] Always ensure a clear stock solution before preparing working dilutions.[10] |
| Incorrect Buffer Composition | The alternative pathway is dependent on specific divalent cations. For hemolytic assays, ensure the use of a buffer containing magnesium and EGTA (GVB-Mg-EGTA) to chelate calcium and isolate the AP.[1][11][12] |
| Serum Quality | The activity of complement components in serum can degrade with improper handling. Use freshly collected serum or serum that has been properly stored at -80°C and avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | The final dilution of the serum in the assay is critical. For hemolytic assays, the final dilution for the alternative pathway should typically be around 1/2 to 1/3 to ensure the complement components are not overly diluted.[1] |
Issue: Unexpectedly high serum creatinine levels in animal models.
| Possible Cause | Troubleshooting Step |
| Renal Crystalluria | As observed in human trials, high doses of this compound may lead to crystal formation in the kidneys. |
| - Reduce the administered dose of this compound. | |
| - Ensure adequate hydration of the animals throughout the study period. | |
| - Monitor renal function parameters (e.g., serum creatinine, BUN) and conduct urinalysis to check for crystals. | |
| Vehicle-Related Toxicity | The formulation used to dissolve and administer this compound could have renal effects. |
| - Run a vehicle-only control group to assess the impact of the formulation on renal function. | |
| - Consider alternative, well-tolerated solvent systems. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | IC50 Value |
| Purified Human Factor D Inhibition | 14.3 nM[2][10] |
| Proteolytic Activity against Factor B bound to C3b | 28.1 nM[2][10] |
| AP-mediated Hemolysis of Rabbit Erythrocytes | 29.5 nM[2][10] |
| C3 Fragment Deposition on PNH Erythrocytes | 39.3 nM[2] |
IC50: Half maximal inhibitory concentration
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple-Dose Cohorts)
| Dosing Regimen | Effective Half-life (t1/2) at Steady State |
| 50-500 mg every 12 hours (Q12h) | 6.45 to 7.75 hours |
Data from a first-in-human study. Plasma exposure was found to be approximately dose-proportional across all doses.
Experimental Protocols
1. Alternative Pathway (AP) Hemolytic Assay (AH50)
This protocol is a functional assay to determine the activity of the alternative complement pathway, which is inhibited by this compound.
Materials:
-
Rabbit erythrocytes (Erabb)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Test serum (and control serum)
-
This compound (or vehicle control)
-
Spectrophotometer
Procedure:
-
Prepare a standardized suspension of rabbit erythrocytes in GVB-Mg-EGTA.
-
Serially dilute the test serum in GVB-Mg-EGTA.
-
In a microtiter plate, mix the diluted serum with the desired concentrations of this compound or vehicle control.
-
Add the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 20-30 minutes to allow for hemolysis.[1]
-
Centrifuge the plate to pellet the remaining intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm.[12]
-
Calculate the percentage of hemolysis for each concentration. The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The effect of this compound is measured by the reduction in hemolysis compared to the vehicle control.
2. Factor D Activity ELISA
This protocol provides a method to quantify the activity of Factor D in a sample, which can be used to assess the direct inhibitory effect of this compound.
Materials:
-
ELISA plate coated with C3b
-
Purified Factor B
-
Purified Factor D (as a standard)
-
Test sample containing Factor D and this compound
-
Anti-Factor B antibody (detects Bb fragment) conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
To the C3b-coated wells, add a mixture of purified Factor B and the test sample (containing Factor D and this compound).
-
Incubate to allow Factor D to cleave the C3b-bound Factor B into Ba and Bb fragments. The Bb fragment will remain bound to C3b.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated anti-Factor B antibody that specifically recognizes the Bb fragment.
-
Incubate and then wash the plate to remove unbound antibody.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
The amount of Bb generated is proportional to the Factor D activity in the sample. The inhibitory effect of this compound is determined by comparing the signal from samples treated with this compound to untreated samples.
Visualizations
Caption: Mechanism of this compound in the Alternative Complement Pathway.
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
References
- 1. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 5. BioCryst Discontinues Mid-Stage Factor D Inhibitor - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BioCryst’s Oral Factor D Inhibitor, BCX9930, Advancing to Pivotal Trials in PNH Following Successful Proof of Concept Trial | BioCryst Pharmaceuticals, Inc. [biocryst.gcs-web.com]
- 8. This compound (BCX9930) / BioCryst [delta.larvol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 12. Identification of complement inhibitory activities of two chemotherapeutic agents using a high-throughput cell imaging-based screening assay - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential confounding factors in Pelecopan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential confounding factors in experiments involving Pelecopan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of the Akt/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-type dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. For initial experiments, a concentration range of 10 nM to 10 µM is advised. Please refer to the table below for IC50 values in common cancer cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C. Once dissolved in DMSO, create aliquots and store them at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.
-
Solution: Ensure a single-cell suspension before seeding by gently pipetting. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform seeding with calibrated pipettes.
-
-
Potential Cause 2: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause 3: this compound Precipitation. The compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration in the media does not exceed 0.1% to maintain solubility.
-
Issue 2: Inconsistent inhibition of p-Akt in Western Blot analysis.
-
Potential Cause 1: Suboptimal Lysis Buffer. Incomplete cell lysis can result in poor protein extraction and variability.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure adequate incubation time on ice and thorough scraping of cells.
-
-
Potential Cause 2: Cell Passage Number. High-passage number cells may exhibit altered signaling responses.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages for most cancer cell lines.
-
-
Potential Cause 3: Serum Starvation Conditions. The presence or absence of serum can dramatically impact the baseline activity of the PI3K pathway.
-
Solution: For experiments investigating the direct effect of this compound on the PI3K pathway, consider serum-starving the cells for 4-6 hours before treatment to reduce basal p-Akt levels.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 85 | CellTiter-Glo |
| A549 | Lung Cancer | 250 | MTT |
| U87 MG | Glioblastoma | 120 | Resazurin |
| PC-3 | Prostate Cancer | 450 | Crystal Violet |
Table 2: Recommended Working Concentrations for Common Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Western Blot (p-Akt inhibition) | 100 nM - 1 µM | 1 - 4 hours |
| Cell Viability / Proliferation | 10 nM - 10 µM | 48 - 72 hours |
| Immunofluorescence | 50 nM - 500 nM | 6 - 24 hours |
| In vivo (mouse xenograft) | 25 - 50 mg/kg | Daily |
Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a positive control (e.g., 10% FBS stimulation for 15 minutes).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Validation & Comparative
Head-to-head comparison of Pelecopan and danicopan in vitro
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of complement-mediated disease therapeutics, small molecule inhibitors of Factor D have emerged as a promising oral treatment strategy. This guide provides a head-to-head in vitro comparison of two such inhibitors, Pelecopan (formerly BCX9930) and danicopan (ALXN2040), focusing on their biochemical and cellular activities. The data presented is compiled from publicly available research to facilitate an objective comparison for the scientific community.
Mechanism of Action: Targeting the Alternative Pathway
Both this compound and danicopan are orally bioavailable small molecules that selectively target and inhibit Factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[1][2] Factor D is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the AP C3 convertase (C3bBb). This convertase is the central amplification engine of the complement cascade. By inhibiting Factor D, both this compound and danicopan effectively block the formation of the C3 convertase, thereby preventing the amplification of the complement cascade and the subsequent downstream events, including the generation of anaphylatoxins, opsonization, and the formation of the membrane attack complex (MAC).[2][3] This targeted inhibition of the alternative pathway is crucial for mitigating both intravascular and extravascular hemolysis in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[1][2]
dot
Caption: Inhibition of the Alternative Complement Pathway by this compound and Danicopan.
Quantitative In Vitro Data Comparison
The following table summarizes the available quantitative in vitro data for this compound and danicopan from various sources. It is important to note that these values were not determined in a head-to-head study and may have been generated using different experimental protocols.
| Parameter | This compound | Danicopan | Reference |
| Factor D Inhibition (IC50) | 14.3 nM (purified human Factor D) | 15 nM (proteolytic activity against Factor B bound to C3b) | [1],[4] |
| Factor B Cleavage Inhibition (IC50) | 28.1 nM (proteolytic activity against Factor B bound to C3b) | Not explicitly reported | [1] |
| Factor D Binding Affinity (Kd) | Not explicitly reported | 0.54 nM (human Factor D) | N/A |
| Alternative Pathway Hemolysis Inhibition (IC50) | 29.5 nM (rabbit erythrocytes) | 4 nM - 27 nM | [1],[4] |
| C3 Fragment Deposition Inhibition | Suppresses accumulation on PNH erythrocytes | Inhibits deposition on PNH red blood cells | [1],[2] |
Key In Vitro Experimental Protocols
Detailed experimental protocols are essential for the interpretation and comparison of in vitro data. Below are summaries of the methodologies used in key experiments for both drugs, based on available information.
Factor D Inhibition Assay
-
This compound: The IC50 value for this compound's inhibition of purified human Factor D was determined to be 14.3 nM.[1] The specific assay format and conditions for this determination are not detailed in the provided sources.
-
Danicopan: Danicopan's inhibitory effect on Factor D's proteolytic activity against its natural substrate, Factor B in complex with C3b, was assessed. This assay measured the blockade of Bb fragment production in a dose-dependent manner, yielding an IC50 value of 15 nM.[4]
Alternative Pathway (AP) Hemolysis Assay
The hemolysis assay is a functional measure of the alternative pathway's activity and the inhibitory effect of the compounds.
dot
Caption: Generalized workflow for an in vitro hemolysis assay.
-
This compound: An AP-mediated hemolysis assay using rabbit erythrocytes resulted in an IC50 value of 29.5 nM.[1] Rabbit erythrocytes are known to be potent activators of the alternative complement pathway.
-
Danicopan: Danicopan has been shown to potently inhibit hemolysis with IC50 values ranging from 4 nM to 27 nM.[4] In some studies, the AP-mediated hemolysis was assessed using a Wieslab assay.[5] For PNH patient red blood cells, danicopan was also shown to inhibit AP-mediated hemolysis.[2]
C3 Fragment Deposition Assay
This assay measures the deposition of C3 fragments (like C3b and iC3b) on the surface of cells, a key step in extravascular hemolysis.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. haematologica.org [haematologica.org]
A Comparative Analysis of Pelecopan and C5 Inhibitors for the Treatment of Paroxysmal Nocturnal Hemoglobinuria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Factor D inhibitor Pelecopan to the established C5 inhibitor class, exemplified by eculizumab. Given the discontinuation of this compound's development for Paroxysmal Nocturnal Hemoglobinuria (PNH), this analysis extends to currently approved oral complement inhibitors, iptacopan and danicopan, to offer a contemporary perspective on the evolving landscape of PNH treatment.
PNH is a rare, life-threatening blood disorder characterized by complement-mediated intravascular hemolysis. The standard of care has long been intravenous C5 inhibitors, which effectively control this hemolysis. However, the pursuit of oral therapies and treatments that address residual anemia and extravascular hemolysis has led to the development of inhibitors targeting other components of the complement cascade.
Mechanism of Action: Targeting Different Points in the Complement Cascade
The complement system is a key component of the innate immune system. In PNH, the absence of GPI-anchored proteins, including the complement regulators CD55 and CD59, on the surface of red blood cells leads to their destruction. C5 inhibitors and Factor D inhibitors intervene at different stages of this process.
C5 inhibitors , such as eculizumab, are monoclonal antibodies that bind to the C5 complement protein. This binding prevents the cleavage of C5 into C5a (a potent anaphylatoxin) and C5b, the latter of which initiates the formation of the Membrane Attack Complex (MAC) that leads to cell lysis[1]. By blocking the terminal complement pathway, C5 inhibitors effectively halt intravascular hemolysis.
This compound is a small molecule inhibitor of Complement Factor D , a serine protease that plays a crucial role in the alternative pathway of the complement system[2]. Factor D is responsible for cleaving Factor B, a necessary step for the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, this compound aims to prevent the amplification of the complement cascade upstream of C5, thereby potentially controlling both intravascular and extravascular hemolysis[2][3].
dot
Efficacy Data: A Tale of a Discontinued and an Approved Drug
Direct comparative efficacy data from head-to-head clinical trials of this compound and eculizumab are unavailable due to the discontinuation of this compound's development for PNH. The decision to halt the program was influenced by safety signals and the evolving competitive landscape[4][5][6].
This compound (BCX9930): Preclinical and Early Clinical Data
This compound demonstrated potent and selective inhibition of Factor D in preclinical studies. Its development was halted in Phase 1 for PNH due to limitations in optimizing the dosage for increased efficacy and emerging data from competitors[4][6]. A partial clinical hold was placed on its trials due to elevated serum creatinine levels in some patients, though this was later lifted with a reduced dose[5].
| Parameter | This compound (BCX9930) |
| Target | Complement Factor D[2][3] |
| IC50 (Factor D inhibition) | 14.3 nM[3][7] |
| IC50 (proteolytic activity vs Factor B bound to C3b) | 28.1 nM[7] |
| IC50 (AP-mediated hemolysis of rabbit erythrocytes) | 29.5 nM[3][7] |
| Development Status for PNH | Discontinued (Phase 1)[4][5] |
Table 1: Preclinical Inhibitory Activity of this compound
Eculizumab: Pivotal Clinical Trial Data in PNH
Eculizumab has been extensively studied in PNH and has demonstrated significant efficacy in reducing intravascular hemolysis, improving anemia, and reducing transfusion requirements.
| Parameter | TRIUMPH Study (Eculizumab vs. Placebo) | SHEPHERD Study (Open-Label Eculizumab) |
| Patient Population | 87 transfusion-dependent PNH patients[8] | 97 PNH patients (broader population)[9][10] |
| Duration | 26 weeks[8] | 52 weeks[9] |
| Hemoglobin Stabilization | 49% (Eculizumab) vs. 0% (Placebo)[11] | N/A |
| Median Units of RBC Transfused | 0 (Eculizumab) vs. 10 (Placebo)[11] | 0 (during study) vs. 8 (before treatment)[9] |
| Transfusion Independence | 51.2% (Eculizumab) vs. 0% (Placebo)[12] | 51%[2][9] |
| Reduction in LDH Levels | 85.8% reduction in LDH AUC (Eculizumab vs. Placebo)[12] | 87% reduction from baseline[9] |
| Improvement in Fatigue (FACIT-Fatigue score) | Significant improvement (p<0.001)[8] | Significant improvement (p<0.001)[9][10] |
Table 2: Key Efficacy Outcomes from Eculizumab Pivotal Trials in PNH
The New Era of Oral PNH Therapies: Iptacopan and Danicopan
The discontinuation of this compound does not signify the end of the road for oral complement inhibitors. The recent approval of iptacopan and danicopan has ushered in a new era of PNH management.
Iptacopan , an oral Factor B inhibitor, has shown superiority to anti-C5 therapies in adult PNH patients with residual anemia[13][14]. In the Phase III APPLY-PNH trial, a significantly higher proportion of patients on iptacopan achieved hemoglobin level increases of ≥2 g/dL without blood transfusions compared to those on anti-C5 therapies[13].
Danicopan , an oral Factor D inhibitor like this compound, has been approved as an add-on therapy to C5 inhibitors for PNH patients with clinically significant extravascular hemolysis[1]. The ALPHA Phase III trial demonstrated that danicopan, when added to eculizumab or ravulizumab, led to significant improvements in hemoglobin levels[15][16].
| Drug | Target | Indication in PNH | Key Efficacy Finding |
| Iptacopan | Factor B | Monotherapy for adults with PNH[3][17] | Superior to anti-C5 therapies in increasing hemoglobin levels in patients with residual anemia[13][14][18]. |
| Danicopan | Factor D | Add-on to C5 inhibitors for patients with clinically significant extravascular hemolysis[1][16] | Significant increase in mean hemoglobin levels compared to placebo when added to a C5 inhibitor[15][19]. |
Table 3: Overview of Newer Oral Complement Inhibitors for PNH
Experimental Protocols
Eculizumab Clinical Trials (TRIUMPH and SHEPHERD)
-
Study Design: The TRIUMPH study was a 26-week, randomized, double-blind, placebo-controlled trial[8]. The SHEPHERD study was a 52-week, open-label, single-arm trial[9].
-
Patient Population: The TRIUMPH study enrolled transfusion-dependent PNH patients[8]. The SHEPHERD study included a broader PNH patient population, including those with less stringent transfusion requirements[9].
-
Dosing: Eculizumab was administered intravenously at 600 mg weekly for the first 4 weeks, followed by 900 mg for the fifth dose, and then 900 mg every 14 days thereafter[8].
-
Primary Endpoints: Key endpoints included hemoglobin stabilization and reduction in the number of red blood cell units transfused[8][11].
-
Key Assessments: Lactate dehydrogenase (LDH) levels were measured as a marker of intravascular hemolysis, and fatigue was assessed using the FACIT-Fatigue scale[8][12].
Conclusion
While this compound showed promise in preclinical studies as a potent oral Factor D inhibitor, its development for PNH was ultimately halted. In contrast, the C5 inhibitor eculizumab has a well-established and robust efficacy and safety profile from large-scale clinical trials, solidifying its role in the management of PNH.
For the modern researcher and drug developer, the more pertinent comparison lies between the established C5 inhibitors and the newer generation of oral complement inhibitors. Drugs like iptacopan and danicopan, which target the alternative pathway, are demonstrating significant clinical benefits, particularly in addressing the unmet needs of patients with residual anemia and extravascular hemolysis. Their oral route of administration also offers a significant quality of life advantage. The future of PNH therapy is likely to involve a more personalized approach, with treatment selection guided by the specific clinical characteristics and needs of the individual patient.
References
- 1. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 2. Eculizumab is well-tolerated and shows significant improvement in PNH patients (Ph III) | EurekAlert! [eurekalert.org]
- 3. Novartis’s iptacopan meets primary endpoint in Phase III PNH trial [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BioCryst Discontinues Mid-Stage Factor D Inhibitor - BioSpace [biospace.com]
- 6. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term safety and efficacy of sustained eculizumab treatment in patients with paroxysmal nocturnal haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. novartis.com [novartis.com]
- 14. Pegcetacoplan controls hemolysis in complement inhibitor–naive patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medjournal360.com [medjournal360.com]
- 16. ashpublications.org [ashpublications.org]
- 17. novartis.com [novartis.com]
- 18. Oral Iptacopan Monotherapy in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
Pelecopan's Precision: A Comparative Analysis of Factor D Inhibition in the Alternative Complement Pathway
For researchers and drug development professionals, understanding the specificity of therapeutic candidates is paramount. This guide provides a detailed comparison of Pelecopan (BCX9930), a potent and selective Factor D inhibitor, with other alternative pathway inhibitors, supported by experimental data and detailed protocols. The focus is on its specificity for Factor D over Factor B, a key differentiator in modulating the alternative complement pathway.
This compound is an orally active small molecule inhibitor of complement Factor D.[1] Factor D is a critical serine protease that serves as the rate-limiting enzyme in the alternative pathway (AP) of the complement system.[2] By inhibiting Factor D, this compound effectively blocks the cleavage of Factor B, a crucial step for the formation of the C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade.[3][4] This targeted inhibition is a promising strategy for treating various complement-mediated diseases.[2]
Comparative Inhibitory Activity
The specificity of a Factor D inhibitor is determined by its differential activity against Factor D and other components of the complement system, particularly the structurally similar serine protease Factor B. The following table summarizes the inhibitory activities of this compound and other relevant complement inhibitors.
| Compound | Target | Metric | Value (nM) | Fold Selectivity (Factor B/Factor D) |
| This compound (BCX9930) | Factor D | IC50 | 14.3 [2] | ~2 |
| Factor B (in C3bB complex) | IC50 | 28.1[2] | ||
| Danicopan (ACH-4471) | Factor D | Kd | 0.54 [1] | ~27.8 |
| Factor B (in C3bB complex) | IC50 | 15[1] | ||
| Iptacopan (LNP023) | Factor B | IC50 | 10[5] | N/A (Factor B inhibitor) |
Note: IC50 is the half-maximal inhibitory concentration, while Kd is the equilibrium dissociation constant. A lower value indicates higher potency. Fold selectivity is calculated from the ratio of IC50 values; a higher ratio indicates greater specificity for Factor D.
The data clearly indicates that while both this compound and Danicopan are potent inhibitors of Factor D, Danicopan exhibits a higher degree of selectivity for Factor D over the Factor B-containing C3 convertase. Iptacopan, a Factor B inhibitor, is included for context to illustrate a different inhibitory mechanism within the alternative pathway.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determining specificity, the following diagrams are provided.
The diagram above illustrates the central role of Factor D in the activation of the alternative complement pathway and how this compound's inhibition of Factor D disrupts this cascade.
This workflow outlines the key in vitro assays used to determine the potency and specificity of complement inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Factor D Enzymatic Inhibition Assay
Objective: To determine the IC50 of an inhibitor against purified Factor D.
Materials:
-
Purified human Factor D
-
Test inhibitor (e.g., this compound) at various concentrations
-
Synthetic thioester substrate (e.g., Z-Lys-SBzl)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of purified human Factor D to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the synthetic substrate to each well.
-
Immediately measure the rate of product formation by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]
Factor B Cleavage Inhibition Assay (in C3bB complex)
Objective: To determine the IC50 of an inhibitor against the Factor D-mediated cleavage of Factor B when complexed with C3b.
Materials:
-
Purified human C3b
-
Purified human Factor B
-
Purified human Factor D
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Mg2+-EGTA buffer)
-
ELISA or Western blot reagents for detecting the Bb fragment
Protocol:
-
In a suitable reaction vessel, combine purified C3b and Factor B in the assay buffer to form the C3bB proconvertase complex.
-
Add serial dilutions of the test inhibitor to the C3bB complex and incubate.
-
Initiate the cleavage reaction by adding a fixed concentration of purified Factor D.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of the generated Bb fragment using a specific ELISA or by Western blot analysis.
-
Calculate the percentage of inhibition of Bb formation for each inhibitor concentration.
-
Determine the IC50 value as described in the Factor D enzymatic assay protocol.[6][7]
Alternative Pathway (AP) Hemolytic Assay
Objective: To assess the functional inhibition of the alternative complement pathway in a cell-based assay.
Materials:
-
Rabbit erythrocytes (target cells)
-
Normal human serum (as a source of complement proteins)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., GVB-Mg-EGTA)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes with the assay buffer and resuspend to a standardized concentration.
-
In a 96-well microplate, add the rabbit erythrocyte suspension to each well.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a pre-titered dilution of normal human serum to initiate complement activation.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for hemolysis.
-
Pellet the intact erythrocytes by centrifugation.
-
Transfer the supernatant containing released hemoglobin to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 412 nm).
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a no-inhibitor control (100% lysis) and a buffer-only control (0% lysis).
-
Determine the IC50 value for hemolysis inhibition.[7]
Conclusion
This compound is a potent inhibitor of Factor D, effectively blocking the alternative complement pathway. While it demonstrates high potency, comparative data with Danicopan suggests that the latter has a higher degree of specificity for Factor D over the C3bB complex. The choice of inhibitor for therapeutic development will depend on the desired pharmacological profile, balancing potency, specificity, and pharmacokinetic properties. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel complement inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement System (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Preclinical Characterization of BCX9930, a Potent Oral Complement Factor D Inhibitor, Targeting Alternative Pathway-Mediated Diseases Including Paroxysmal Nocturnal Hemoglobinuria (PNH) [ash.confex.com]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Pelecopan (BCX9930)
For Research Use Only. Not for human or veterinary use.[1][2]
This document provides essential safety, handling, and disposal guidelines for Pelecopan, a potent and selective oral inhibitor of complement factor D.[2][3][4][5] Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification
This compound (Synonym: BCX9930) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] While one safety data sheet notes it as not a hazardous substance, it is prudent to handle it with care due to its potent biological activity and potential for harm.[1]
Primary Routes of Exposure:
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[7] This minimizes the risk of exposure through inhalation, skin contact, or splashing.[7]
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves (ASTM D6978 rated) | Prevents direct skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Poly-coated, disposable lab gown | Provides a barrier against spills and contamination.[7] |
| Respiratory | NIOSH-approved N95 respirator | Required when handling the powder outside of a ventilated enclosure to prevent inhalation.[7] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.
Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[7]
-
An eyewash station and safety shower must be readily accessible.[1]
Storage Conditions:
-
Solid (Lyophilized): Store at -20°C, keeping it desiccated. The chemical is stable for 36 months under these conditions.[2]
-
In Solution: Store aliquots at -20°C and use within one month to prevent loss of potency.[2] For longer-term storage, -80°C is recommended for up to six months.[3] Avoid multiple freeze-thaw cycles.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol details the steps for safely preparing a stock solution from powdered this compound.
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. Avoid creating dust.[6]
-
Solubilization: Add the desired solvent (e.g., DMSO) to the tube.[3] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[3]
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C as required.[2][3]
Protocol 2: Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, gently cover with absorbent paper to avoid aerosolizing the dust. For a liquid spill, surround the area with absorbent material.
-
Neutralize/Clean: Wearing full PPE, carefully collect the spilled material using a scoop or absorbent pads. Clean the spill area with soap and water.
-
Dispose: Place all contaminated materials (including PPE) into a sealed, labeled hazardous waste container.[6]
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid and Disposal
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious.[1]
-
In all cases of exposure, seek immediate medical attention.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations.[6]
-
Do not allow the product to enter drains or water courses, as it is very toxic to aquatic life.[1][6]
-
Contents and containers must be disposed of at an approved waste disposal plant.[6]
Workflow and Pathway Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
